4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[5-(dimethylsulfamoyl)-2,3-dihydroindol-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-15(2)22(20,21)11-3-4-12-10(9-11)7-8-16(12)13(17)5-6-14(18)19/h3-4,9H,5-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNHIJYUHUMZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375561 | |
| Record name | 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393795-65-8 | |
| Record name | 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The dimethylamino sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides like dansyl chloride.
Attachment of the Butanoic Acid Moiety: The final step involves coupling the indole derivative with a butanoic acid derivative, typically through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
- Anti-inflammatory Activity : Research indicates that compounds with indole structures can exhibit anti-inflammatory properties. The sulfonamide group may enhance this activity by improving solubility and bioavailability.
- Neuroprotective Effects : Studies have suggested that similar compounds can protect neuronal cells from oxidative stress, making this compound a candidate for neuroprotective drug development .
Agricultural Sciences
The increasing demand for eco-friendly pesticides has led to investigations into the use of bioactive compounds derived from natural sources.
- Pest Management : The compound's structure allows for potential use as a botanical pesticide. Its efficacy against specific pests is currently being explored, with preliminary results indicating promising activity against common agricultural pests .
Case Study 1: Neuroprotective Properties
A study published in 2024 examined the neuroprotective effects of compounds similar to 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid. The findings suggested that these compounds could significantly reduce neuronal cell death in models of neurodegenerative diseases, highlighting their potential therapeutic application in treating conditions like Alzheimer's disease .
Case Study 2: Agricultural Applications
Research conducted on the efficacy of various indole derivatives, including this compound, demonstrated significant insecticidal properties against pests such as aphids and spider mites. The study indicated that formulations containing this compound could reduce pest populations effectively while minimizing harm to beneficial insects .
Mechanism of Action
The mechanism by which 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The indole ring can interact with various molecular targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Indole-4-oxobutanoic Acid Family
The following compounds share the 4-oxobutanoic acid group attached to a dihydroindole core but differ in substituents at the 5-position (Table 1):
Table 1: Key Structural Analogues
Key Observations:
The fluoro substituent (CAS 393183-92-1) is smaller and more electronegative, likely reducing steric hindrance but increasing metabolic stability due to fluorine’s inertness .
Molecular Weight and Bioavailability :
- The target compound (326.37 g/mol) and the acetylated analogue (CAS 899718-22-0) share the same molecular weight but differ in functional groups. The acetyl group in the latter may act as a prodrug moiety, improving membrane permeability .
Sulfonamide vs. Sulfonyl Groups: The target’s sulfonyl group directly attached to the indole contrasts with the sulfonamide linkage in CAS 899718-22-0. Sulfonamides are known for hydrogen-bonding capabilities, which could enhance target binding affinity in biological systems .
Derivatives with Modified Backbones
Ethyl Ester Derivatives
- ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate (CAS 327070-60-0) replaces the carboxylic acid with an ethyl ester.
Piperidine and Morpholine Derivatives
- 1-{5-[(4-methylpiperidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-(morpholin-4-yl)butane-1,4-dione (ChemDiv F325-1250) introduces a morpholino-dione group, suggesting applications in kinase or protease inhibition due to its hydrogen-bonding motifs .
Research Implications and Trends
- Anti-Inflammatory Potential: Compounds like 4-oxobutanoic acid derivatives (e.g., curcumin analogues in ) are studied for anti-inflammatory properties. The target compound’s sulfonyl group may modulate COX-2 or NF-κB pathways, though explicit data are unavailable .
- Crystallography and Structural Studies : Tools like SHELXL (–3) are critical for resolving the 3D conformation of such molecules, aiding in structure-activity relationship (SAR) studies .
Biological Activity
4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid, with the chemical formula C₁₄H₁₈N₂O₅S and a molecular weight of 326.37 g/mol, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on existing research.
The compound is characterized by:
- Molecular Formula : C₁₄H₁₈N₂O₅S
- Molecular Weight : 326.37 g/mol
- Melting Point : 196–200 °C
- CAS Number : 393795-65-8
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Antibacterial Effects : Studies have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis.
- Protein Binding : Fluorescence measurements have indicated that the compound binds effectively to bovine serum albumin (BSA), which may enhance its pharmacological efficacy by prolonging circulation time in the bloodstream.
Antibacterial Activity
A study synthesized various compounds similar to this compound and evaluated their antibacterial properties. The results indicated:
- Compounds showed significant inhibition against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 2.14 µM to 6.28 µM for the most active derivatives (Nafeesa et al., 2020) .
Enzyme Inhibition Studies
Inhibitory effects on AChE were observed in several derivatives of the compound:
- The most potent inhibitors displayed IC50 values significantly lower than that of thiourea, a standard reference (IC50 = 21.25 µM). Specific values for synthesized compounds ranged from 0.63 µM to 6.28 µM .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains tested | >10 |
Table 2: Enzyme Inhibition Potency
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 1.13 |
| 7p | Urease | 1.21 |
| Thiourea | Reference Standard | 21.25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid, considering yield and purity?
- Methodology : Begin with Friedel-Crafts acylation or Michael-type addition to construct the indole-oxobutanoic acid backbone, as demonstrated in analogous compounds . Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like Lewis acids) to enhance regioselectivity. Purification via flash chromatography or recrystallization is critical, with HPLC validation (>95% purity) to ensure product integrity . Key challenges include managing the sulfonyl group’s steric hindrance and avoiding hydrolysis of the oxobutanoic acid moiety.
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and assess reactivity?
- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT) to confirm proton environments and carbon frameworks, particularly the dimethylamino sulfonyl group’s deshielding effects . IR spectroscopy can identify carbonyl (C=O) and sulfonyl (S=O) stretching vibrations. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, especially around the indole and oxobutanoic acid moieties . Computational studies (DFT) can predict electronic properties and reactive sites .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this compound?
- Methodology : For preliminary bioactivity, use cell-based assays (e.g., cancer cell lines for cytotoxicity or enzyme inhibition assays targeting sulfonamide-associated proteins) . In vivo studies should employ rodent models to assess pharmacokinetics (e.g., bioavailability of the oxobutanoic acid group) and toxicity profiles. Dose-response curves and metabolite analysis (via LC-MS) are essential to establish therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?
- Methodology : Synthesize analogs with modifications to the dimethylamino sulfonyl group (e.g., replacing dimethylamino with other amines) or the indole core (e.g., halogen substitutions). Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric parameters) with bioactivity data . High-throughput screening combined with molecular docking can prioritize analogs for further testing .
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different studies?
- Methodology : Conduct systematic replication under standardized conditions (e.g., identical cell lines, assay protocols). Evaluate confounding factors such as solvent effects (DMSO vs. aqueous buffers) or metabolic instability . Meta-analysis of published data can identify trends, while orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validate mechanisms .
Q. How can crystallographic and spectroscopic data be integrated to predict the compound’s stability under physiological conditions?
- Methodology : Perform accelerated stability studies (pH, temperature, light) with HPLC monitoring. X-ray crystallography reveals solid-state stability, while solution-state NMR tracks degradation products (e.g., hydrolysis of the sulfonyl group). Pair with molecular dynamics simulations to predict degradation pathways .
Q. What experimental designs are suitable for assessing the compound’s environmental impact and biodegradability in ecotoxicological studies?
- Methodology : Follow protocols from environmental chemistry frameworks, such as OECD guidelines. Use soil/water microcosms to study abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. LC-MS/MS quantifies parent compounds and metabolites, while ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition) assess ecological risks .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions for sulfonamide formation to prevent side reactions .
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
- SAR Validation : Cross-validate computational predictions with experimental IC₅₀ values to refine QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
